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molecular formula C10H15N3O B1590203 1-(6-Methoxypyridin-2-yl)piperazine CAS No. 51047-54-2

1-(6-Methoxypyridin-2-yl)piperazine

Cat. No. B1590203
M. Wt: 193.25 g/mol
InChI Key: OILYGSQXSLUZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519016

Procedure details

In a sealed tube, 8.6 g of piperazine and 2.9 g (0.02 mole) of 2-chloro-6-methoxypyridine were reacted at 150° C. for 4 hours. After the reaction, the reaction mixture was applied to silica gel column chromatography (the eluent used was a mixture of chloroform: methanol : 28% aqueous ammonia = 40 : 9 : 1) to obtain 2.4 g of 1-(6-methoxy-2-pyridyl)piperazine as pale yellow liquid.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[N:9]=1.C(Cl)(Cl)Cl>CO>[NH3:1].[CH3:15][O:14][C:10]1[N:9]=[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
2.9 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
COC1=CC=CC(=N1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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